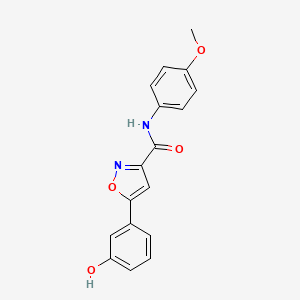
5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide
説明
5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by scientists at Eli Lilly and Company, and since then, it has been extensively studied for its mechanism of action and potential therapeutic applications.
作用機序
5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide binds to the ATP-binding site of the PI3K enzyme, preventing the enzyme from phosphorylating its downstream targets. This results in a decrease in the levels of phosphorylated proteins involved in the PI3K signaling pathway, leading to downstream effects on cellular functions.
Biochemical and Physiological Effects:
5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in different cell types and organisms. In cancer cells, 5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit cell growth and induce apoptosis. In neurons, 5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to protect against oxidative stress and neurodegeneration. In skeletal muscle cells, 5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to improve glucose uptake and insulin sensitivity.
実験室実験の利点と制限
5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for the PI3K enzyme. It is also relatively stable and can be used in a variety of experimental systems, including cell culture, animal models, and human clinical trials.
However, there are also limitations to the use of 5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide in lab experiments. It has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results. Additionally, the optimal concentration and duration of 5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide treatment can vary depending on the experimental system and cell type.
将来の方向性
There are several potential future directions for research on 5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more specific and potent inhibitors of the PI3K enzyme, which could have greater therapeutic potential for cancer and other diseases. Another area of interest is the use of 5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Finally, there is a need for further research on the off-target effects of 5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide, to better understand its mechanism of action and potential limitations in experimental systems.
科学的研究の応用
5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in a variety of cellular functions, including cell growth, proliferation, survival, and metabolism. 5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide specifically inhibits the activity of the PI3K enzyme, leading to downstream effects on various signaling pathways.
特性
IUPAC Name |
5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-7-5-12(6-8-14)18-17(21)15-10-16(23-19-15)11-3-2-4-13(20)9-11/h2-10,20H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPDAKIXDLAXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B4737310.png)
![ethyl 1-[(1-allyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4737313.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-thiophenecarboxylate](/img/structure/B4737318.png)
![4-bromo-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4737320.png)
![1-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4737328.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4737331.png)
![1-{1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4737336.png)
![1-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4737341.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea](/img/structure/B4737349.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4737361.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4737363.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B4737364.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4737401.png)
![[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B4737407.png)